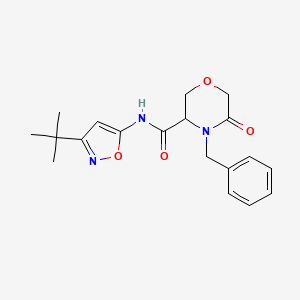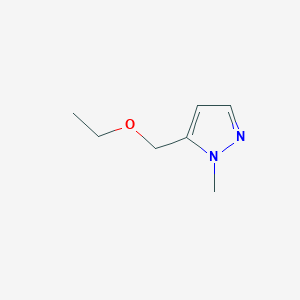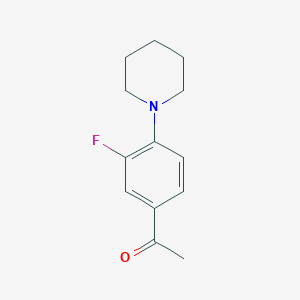![molecular formula C20H20ClNO4S B2670885 2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide CAS No. 2309221-25-6](/img/structure/B2670885.png)
2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a chlorophenoxy group, a furan ring, a thiophene ring, and a propanamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The presence of the furan and thiophene rings could potentially influence the compound’s electronic properties, as these heterocycles are aromatic and can participate in pi stacking interactions . The chlorophenoxy group could also influence the compound’s polarity .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially influencing the compound’s solubility and boiling/melting points .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-20(2,26-14-7-5-13(21)6-8-14)19(24)22-12-15(23)17-9-10-18(27-17)16-4-3-11-25-16/h3-11,15,23H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKLRRPDMQDCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(S1)C2=CC=CO2)O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate](/img/structure/B2670802.png)
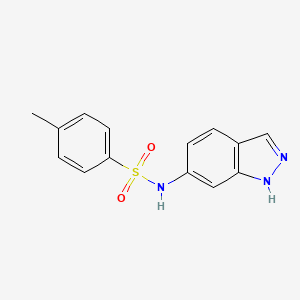
![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2670804.png)

![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)
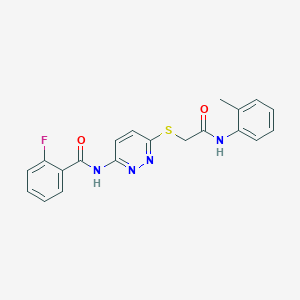
![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2670815.png)
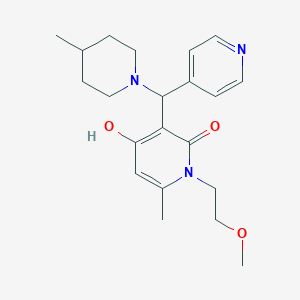
![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)
![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)

